molecular formula C12H12F5NO B2916728 Valeraldehyde-O-pentafluorophenylmethyl-oxime CAS No. 932710-56-0

Valeraldehyde-O-pentafluorophenylmethyl-oxime

Cat. No.: B2916728
CAS No.: 932710-56-0
M. Wt: 281.226
InChI Key: CQVUQQBKUBLHIZ-BLLMUTORSA-N
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Chemical Reactions Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Valeraldehyde-O-pentafluorophenylmethyl-oxime is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Valeraldehyde-O-pentafluorophenylmethyl-oxime can be compared with similar compounds such as:

    Propionaldehyde O-pentafluorophenylmethyl-oxime: Similar structure but with a shorter carbon chain.

    Crotonaldehyde O-pentafluorophenylmethyl-oxime: Contains a double bond in the carbon chain.

    Acrolein O-pentafluorophenylmethyl-oxime: Contains a shorter carbon chain with a double bond.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and functional groups.

Biological Activity

Valeraldehyde-O-pentafluorophenylmethyl-oxime is a chemical compound with the molecular formula C12_{12}H12_{12}F5_5NO. It is primarily studied for its biological activities, including potential applications in medicinal chemistry and environmental science. This article will explore the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

This compound exhibits several biological activities that may be attributed to its structural features. The presence of the oxime functional group is known to enhance the reactivity of aldehydes, potentially leading to interactions with biological macromolecules such as proteins and nucleic acids.

  • Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties. The oxime group can interact with microbial enzymes, disrupting their function and leading to cell death.
  • Antioxidant Properties : The pentafluorophenyl group may contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress within cells.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.

Pharmacological Properties

The pharmacological profile of this compound has been investigated in various studies:

  • In vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting a potential role as an anticancer agent. For instance, a study reported a significant reduction in cell viability in human cancer cell lines treated with the compound at specific concentrations .
  • Toxicity Assessment : Toxicity evaluations using zebrafish models indicated low systemic toxicity at therapeutic concentrations, supporting its potential use in drug formulations .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits microbial growth through enzyme interaction
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
Low ToxicityMinimal toxicity observed in zebrafish models

Case Study 1: Anticancer Activity

A study conducted on various derivatives of aldehydes, including this compound, showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the induction of apoptosis via the caspase pathway. The study utilized human colorectal cancer cell lines (HT29) and reported a dose-dependent decrease in cell viability when treated with increasing concentrations of the compound .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this oxime derivative against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Research Findings

Recent research highlights the versatility of this compound in various applications:

  • Environmental Impact : Studies have explored its potential as a volatile organic compound (VOC) in atmospheric chemistry, emphasizing its role in marine environments and its interactions with other atmospheric constituents .
  • Analytical Applications : This compound has been utilized in gas chromatography-mass spectrometry (GC-MS) for detecting aldehydes and ketones in environmental samples, showcasing its utility beyond biological applications .

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUQQBKUBLHIZ-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932710-56-0
Record name 932710-56-0
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